

Application Notes and Protocols: Adipic Acid Monoethyl Ester in Agrochemical Formulations

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Compound of Interest

Compound Name: *Adipic acid monoethyl ester*

Cat. No.: *B1208492*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **adipic acid monoethyl ester** (AAME) in agrochemical formulations, with a focus on its antifungal properties. Detailed protocols for evaluation and formulation are provided to guide researchers in exploring its potential as a standalone active ingredient or as a green solvent in pesticide formulations.

Introduction

Adipic acid monoethyl ester (CAS 626-86-8) is an organic compound with demonstrated antifungal properties, making it a promising candidate for use in agrochemical formulations.^[1] ^[2] Notably, it has shown significant efficacy against the phytopathogenic fungus *Botrytis cinerea*, the causal agent of grey mould disease in a wide range of crops.^[1] Its properties also suggest its potential as a biodegradable and less hazardous solvent alternative in formulations of other active ingredients.^[3] This document outlines the applications of AAME in agrochemicals and provides detailed protocols for its evaluation and formulation.

Physicochemical Properties of Adipic Acid Monoethyl Ester

A summary of the key physicochemical properties of **adipic acid monoethyl ester** is presented in Table 1. These properties are essential for consideration during formulation

development.

Table 1: Physicochemical Properties of **Adipic Acid Monoethyl Ester**

Property	Value	Reference
Molecular Formula	C8H14O4	[4][5]
Molecular Weight	174.19 g/mol	[2]
Appearance	White to off-white solid or crystalline powder	[4]
Melting Point	28-29 °C	[2]
Boiling Point	180 °C @ 18 mmHg	[2]
Density	0.98 g/mL at 25 °C	[2]
Solubility in Water	50 mg/mL	[2]
Refractive Index	n _{20/D} 1.439	[2]

Applications in Agrochemical Formulations

Adipic acid monoethyl ester can be utilized in agrochemical formulations in two primary ways:

- As a standalone antifungal active ingredient: AAME has intrinsic fungicidal and fungistatic activity, particularly against *Botrytis cinerea*.[\[1\]](#)
- As a green solvent or co-solvent: Due to its solvent properties and likely lower environmental impact compared to traditional aromatic solvents, AAME can be explored as a carrier for other pesticide active ingredients in formulations like Emulsifiable Concentrates (EC).

Antifungal Activity of Adipic Acid Monoethyl Ester

Research has demonstrated that AAME can effectively control *Botrytis cinerea* by inhibiting spore germination and mycelium development at non-phytotoxic concentrations.[\[1\]](#) Its mode of action involves disrupting membrane integrity and affecting polyamine content in the fungus.[\[1\]](#)

Table 2: In Vitro Antifungal Efficacy of **Adipic Acid Monoethyl Ester** against *Botrytis cinerea*

Parameter	Concentration	Result	Reference
Spore Germination Inhibition	Concentration-dependent	Effective inhibition	[1]
Mycelium Development	Concentration-dependent	Inhibition of growth	[1]

Table 3: In Vivo Antifungal Efficacy of **Adipic Acid Monoethyl Ester**

Application	Pathogen	Host Plant	Result	Reference
Post-infection treatment	<i>Botrytis cinerea</i>	Tomato fruits	Complete suppression of grey mould disease	[1]

Experimental Protocols

Protocol for In Vitro Antifungal Activity Assessment

This protocol is adapted from methodologies used to evaluate the efficacy of antifungal compounds against *Botrytis cinerea*.

4.1.1. Spore Germination Assay

Objective: To determine the effect of **adipic acid monoethyl ester** on the germination of *Botrytis cinerea* spores.

Materials:

- *Botrytis cinerea* culture (10-14 days old, grown on potato dextrose agar - PDA)
- **Adipic acid monoethyl ester** (AAME)
- Sterile distilled water

- Vogel buffer
- Microscope slides or microtiter plates
- Hemocytometer
- Incubator (20-25°C)
- Light microscope

Procedure:

- Prepare a stock solution of AAME in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the assay is non-fungitoxic).
- Harvest *B. cinerea* spores by flooding the PDA plate with sterile water and gently scraping the surface.
- Filter the spore suspension through sterile glass wool to remove mycelial fragments.
- Adjust the spore concentration to 5×10^4 spores/mL in sterile Vogel buffer using a hemocytometer.
- Prepare a series of dilutions of AAME in Vogel buffer.
- In a microtiter plate or on microscope slides, mix the spore suspension with the AAME dilutions. Include a control with the solvent alone.
- Incubate at 25°C for at least 4 hours.
- Observe under a light microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is visible).
- Calculate the percentage of germination inhibition for each AAME concentration compared to the control.

4.1.2. Mycelial Growth Inhibition Assay

Objective: To assess the impact of **adipic acid monoethyl ester** on the mycelial growth of *Botrytis cinerea*.

Materials:

- *Botrytis cinerea* culture
- Potato Dextrose Agar (PDA)
- **Adipic acid monoethyl ester** (AAME)
- Sterile petri dishes
- Sterile cork borer (5 mm diameter)
- Incubator (25°C)

Procedure:

- Prepare PDA medium and amend it with various concentrations of AAME after autoclaving and cooling to approximately 45-50°C. Pour the amended PDA into sterile petri dishes.
- From the edge of an actively growing *B. cinerea* colony, take 5 mm plugs of mycelium using a sterile cork borer.
- Place one mycelial plug in the center of each AAME-amended PDA plate and control plates (PDA with solvent only).
- Incubate the plates at 25°C in the dark.
- Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours).
- Calculate the percentage of mycelial growth inhibition using the formula: $\text{Inhibition (\%)} = [(C - T) / C] * 100$, where C is the average diameter of the colony in the control plates and T is the average diameter of the colony in the treated plates.[6]

Protocol for Formulation of an Emulsifiable Concentrate (EC)

Objective: To prepare a stable emulsifiable concentrate formulation using **adipic acid monoethyl ester** as a solvent and/or active ingredient.

Materials:

- **Adipic acid monoethyl ester (AAME)**
- Active Ingredient (AI) (if AAME is used as a solvent)
- Emulsifiers (a blend of anionic and non-ionic surfactants is recommended, e.g., calcium dodecylbenzenesulfonate and a nonylphenol ethoxylate)
- Co-solvent (optional, if needed to improve solubility)
- CIPAC standard hard water
- Graduated cylinders
- Beakers
- Magnetic stirrer

Procedure:

- **Solubility Assessment:** Determine the solubility of the target active ingredient in AAME at various temperatures.
- **Emulsifier Selection:** Screen different emulsifier blends to find a system that provides good emulsion stability with the AAME/AI solution.
- **Formulation Preparation:** a. In a beaker, dissolve the active ingredient in **adipic acid monoethyl ester**. If necessary, gently heat the mixture to aid dissolution. b. Add the selected emulsifier blend to the AAME/AI solution and mix until a homogenous solution is obtained.

- Emulsion Stability Testing (adapted from CIPAC Method MT 36.3): a. Prepare a 100 mL graduated cylinder with 95 mL of CIPAC standard hard water. b. Add 5 mL of the prepared EC formulation to the cylinder. c. Invert the cylinder 30 times and then allow it to stand undisturbed. d. Observe the emulsion at specified time points (e.g., 30 minutes, 1 hour, 2 hours, 24 hours) and record the amount of cream or sediment that separates.^[7] e. After 24 hours, re-invert the cylinder and assess the re-emulsification properties.

Protocol for Stability Testing of the Formulation

Objective: To evaluate the physical and chemical stability of the agrochemical formulation containing **adipic acid monoethyl ester** under accelerated storage conditions.

Materials:

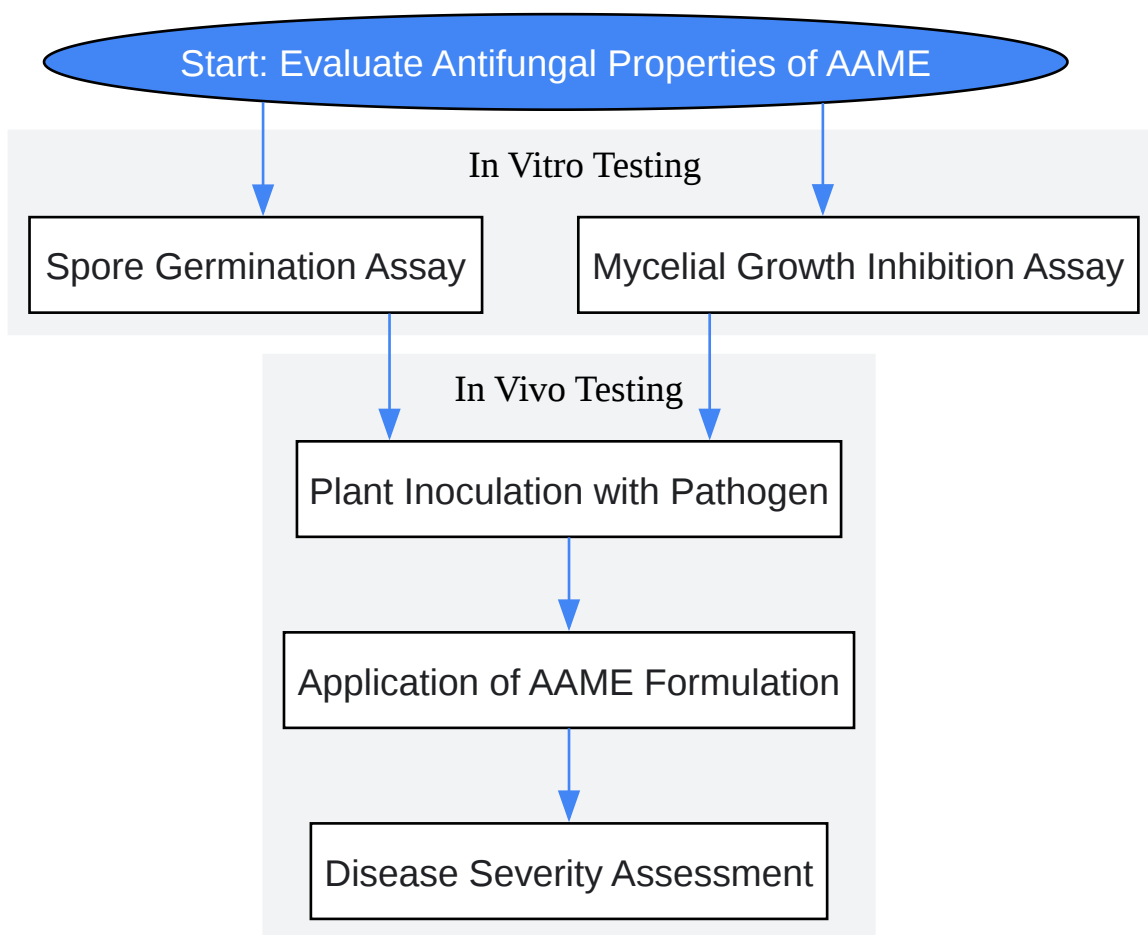
- Prepared agrochemical formulation
- Sealed containers
- Oven or incubator capable of maintaining a constant temperature (e.g., 54°C)
- Analytical instrumentation for active ingredient analysis (e.g., HPLC, GC)

Procedure:

- Accelerated Storage Test (based on CIPAC Method MT 46): a. Place a sample of the formulation in a sealed container. b. Store the container in an oven at a constant elevated temperature (e.g., $54 \pm 2^\circ\text{C}$) for a specified period (e.g., 14 days). c. After the storage period, allow the sample to cool to room temperature.
- Post-Storage Evaluation: a. Physical Properties: Visually inspect the formulation for any signs of phase separation, crystallization, or other physical changes. Re-run the emulsion stability test as described in section 4.2.4. b. Chemical Stability: Determine the concentration of the active ingredient in the stored sample using a validated analytical method. Compare this to the initial concentration to assess for any degradation.

Visualizations

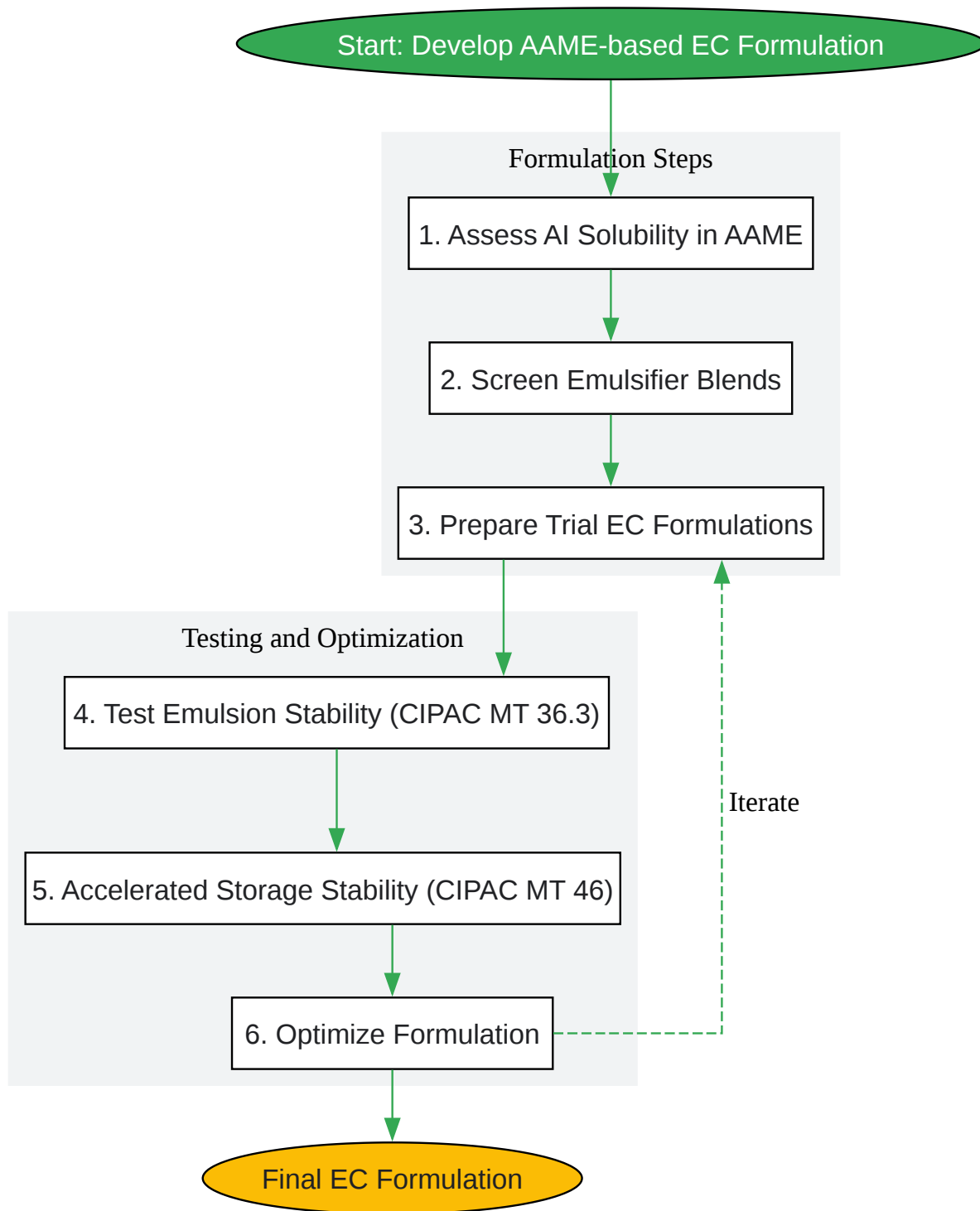
Experimental Workflow for Antifungal Efficacy Testing



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Caption: Workflow for evaluating the antifungal efficacy of **adipic acid monoethyl ester**.

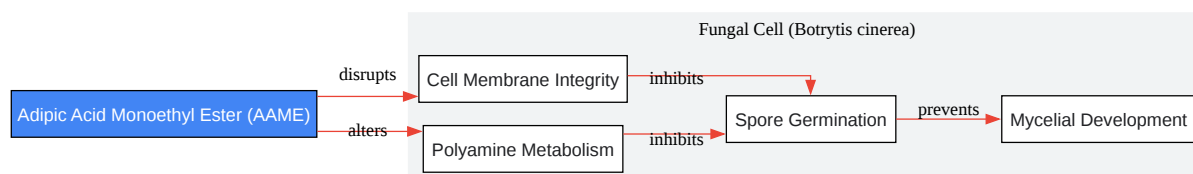
Logical Flow for Emulsifiable Concentrate (EC) Formulation Development



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Caption: Logical workflow for developing an emulsifiable concentrate formulation with AAME.

Signaling Pathway of AAME's Antifungal Action



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Caption: Proposed mechanism of antifungal action of AAME on Botrytis cinerea.

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